7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with an aminoethyl group, two methyl groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is the condensation of a purine derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction between 1,3-dimethylxanthine and 4-(2-aminoethyl)morpholine can be carried out in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biochemistry: Used as a probe to study enzyme interactions and metabolic pathways involving purine derivatives.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects. The morpholine ring enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
7-(2-aminoethyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20N6O3 |
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Molecular Weight |
308.34 g/mol |
IUPAC Name |
7-(2-aminoethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N6O3/c1-16-10-9(11(20)17(2)13(16)21)19(4-3-14)12(15-10)18-5-7-22-8-6-18/h3-8,14H2,1-2H3 |
InChI Key |
BLKNOIKVXCGDQK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCN |
Origin of Product |
United States |
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